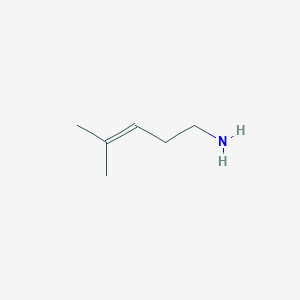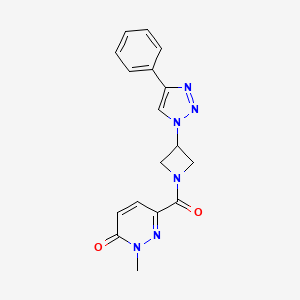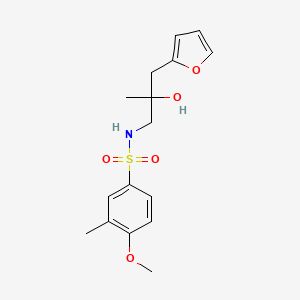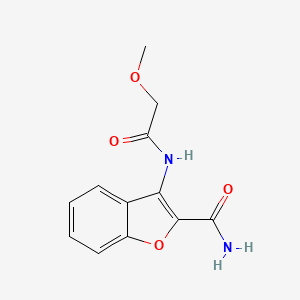
4-Methyl-3-penten-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3-penten-1-amine is an alkylamine that is pent-3-en-1-amine substituted by a methyl group at position 4 . It has a role as a metabolite . It is an alkylamine and an olefinic compound .
Molecular Structure Analysis
The molecular formula of this compound is C6H13N . The IUPAC name is 4-methylpent-3-en-1-amine . The InChI is InChI=1S/C6H13N/c1-6(2)4-3-5-7/h4H,3,5,7H2,1-2H3 and the InChIKey is KGNHJDRDIDXUHY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of this compound is 99.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The exact mass is 99.104799419 g/mol . The topological polar surface area is 26 Ų . The heavy atom count is 7 .Aplicaciones Científicas De Investigación
Chemistry and Synthesis
Isotope-Position Rearrangements : In the synthesis of allylcarbinyl Grignard reagents, a study found a rearrangement occurring when attempting to prepare 4-penten-2-ylamine, leading to the formation of compounds like 2-methyl-3-butenylamine (Silver et al., 1960).
Catalytic Reactions : Potassium–Copper-based catalysts were researched for their efficiency in the selective dimerization of propene to 4-methyl-1-pentene (Yamashita et al., 1975). This study demonstrates the application in chemical synthesis and catalysis.
Polymer and Material Science
Polymer Composites : Poly-4-methyl-1-pentene is used in energy storage applications for electrical capacitors, demonstrating similar dielectric performance to widely used materials. It serves as a suitable matrix material in polymer composites (Ghule et al., 2021).
Structure Analysis of Polymers : The structure of polymers derived from 4-methyl-1-pentene has been analyzed, providing insights into their composition and distribution (Wanless & Kennedy, 1965). This research aids in understanding and improving polymer materials.
Functionalization for Energy Storage : A study on controlled functionalization of poly(4-methyl-1-pentene) films indicates significant potential for high energy storage applications. The research highlights advancements in material sciences, particularly in developing efficient energy storage devices (Zhang et al., 2016).
Mecanismo De Acción
Target of Action
4-Methylpent-3-en-1-amine, also known as 4-Methyl-3-penten-1-amine, is an alkylamine . Alkylamines are a class of chemical compounds that contain a nitrogen atom with a lone pair of electrons, making them capable of acting as a Bronsted base . They can accept a proton (H+) from a Bronsted acid in a chemical reaction . .
Mode of Action
As an alkylamine, it can participate in reactions where it acts as a bronsted base, accepting a proton (h+) from a bronsted acid . This can result in the formation of new compounds.
Biochemical Pathways
As a metabolite, it is an intermediate or product resulting from metabolism . Metabolites can have various roles in different biochemical pathways, depending on the specific metabolic processes they are involved in .
Pharmacokinetics
Its physical properties such as boiling point and density are provided . These properties can influence its pharmacokinetic behavior, including its absorption and distribution within the body, its metabolism, and its excretion.
Result of Action
As a metabolite, it can participate in various metabolic processes and can have various effects at the molecular and cellular level .
Propiedades
IUPAC Name |
4-methylpent-3-en-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-6(2)4-3-5-7/h4H,3,5,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNHJDRDIDXUHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13296-28-1 |
Source


|
| Record name | 4-methylpent-3-en-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2378501.png)


![[2-(Benzhydrylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2378509.png)
![4-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2378512.png)
![1-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2378514.png)
![2-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2378515.png)

![(E)-1-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)pyrrolidin-2-one](/img/structure/B2378517.png)
![2-chloro-N-[2-chloro-5-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B2378518.png)



![3-{[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}-6-thien-2-ylpyridazine](/img/structure/B2378523.png)